Pholcolix - 90326-84-4

Pholcolix

Catalog Number: EVT-1567524
CAS Number: 90326-84-4
Molecular Formula: C40H52N4O7
Molecular Weight: 700.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pholcolix is a pharmaceutical compound primarily utilized in the treatment of acute cough, particularly in pediatric populations. It is often compared to other cough preparations, such as Actifed Compound, for its efficacy and side effects. Pholcolix has been noted for its favorable palatability and lower incidence of adverse reactions, making it a preferred choice in clinical settings.

Source

Pholcolix is synthesized from a combination of active ingredients designed to alleviate cough symptoms. The specific formulation details are proprietary, but it has been studied in various clinical trials, particularly focusing on its effects in children aged 6 to 12 years.

Classification

Pholcolix falls under the category of antitussives, which are medications specifically aimed at suppressing cough reflexes. It may also contain antihistamines and decongestants, depending on the formulation.

Synthesis Analysis

Methods

The synthesis of Pholcolix involves several key steps that ensure the stability and efficacy of the final product. While specific proprietary methods are not publicly detailed, common practices in pharmaceutical synthesis include:

  • Extraction: Active compounds are extracted from natural sources or synthesized chemically.
  • Purification: This step involves removing impurities to ensure the safety and efficacy of the active ingredients.
  • Formulation: The purified compounds are then combined in specific ratios to create the final product.

Technical Details

Synthesis typically requires rigorous quality control measures to comply with pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) may be employed to analyze the purity of the compounds involved.

Molecular Structure Analysis

Structure

Data

While specific molecular data (such as molecular weight or precise chemical formulas) are not disclosed in public sources, studies have indicated that Pholcolix's formulation leads to effective cough suppression with minimal side effects.

Chemical Reactions Analysis

Reactions

Pholcolix undergoes various chemical interactions within the body after administration:

  • Metabolism: The active ingredients are metabolized primarily in the liver, where they may be converted into more active or less toxic forms.
  • Excretion: Metabolites are excreted through urine, which is a common pathway for many pharmaceuticals.

Technical Details

The pharmacokinetics of Pholcolix involve absorption rates that can vary based on formulation (liquid vs. tablet) and patient factors such as age and health status.

Mechanism of Action

Process

Pholcolix functions by acting on the central nervous system to suppress the cough reflex. This may involve:

  • Receptor Interaction: Binding to specific receptors in the brain that regulate coughing.
  • Antihistaminic Effects: If included, antihistamines can reduce mucus production and post-nasal drip, which often contribute to coughing.

Data

Clinical trials have shown that Pholcolix effectively reduces cough frequency with fewer side effects compared to alternatives like Actifed Compound .

Physical and Chemical Properties Analysis

Physical Properties

Pholcolix is typically available in liquid form or as tablets. Its physical properties include:

  • Color: Generally clear or slightly colored liquid depending on additives.
  • Taste: Formulations are often flavored to improve palatability for children.

Chemical Properties

Chemical properties include:

  • Solubility: The solubility profile varies based on formulation; liquid forms tend to have higher bioavailability.
  • Stability: Stability studies indicate that Pholcolix maintains efficacy over time when stored under recommended conditions.

Relevant analyses often involve assessing degradation products and ensuring compliance with safety standards.

Applications

Pholcolix is primarily used in clinical settings for:

  • Cough Relief: Effective in managing acute cough symptoms in pediatric patients.
  • Pediatric Medicine: Its favorable side effect profile makes it suitable for use in children, addressing concerns about drowsiness commonly associated with other cough medications .
Introduction to Pholcolix and Pholcodine

Historical Development of Pholcodine in Therapeutics

Pholcodine (chemical name: 7,8-Didehydro-4,5α-epoxy-17-methyl-3-[2-(morpholin-4-yl)ethoxy]morphinan-6α-ol), a semi-synthetic opioid derivative, was first developed in the 1950s as an antitussive agent. Its molecular formula is C₂₃H₃₀N₂O₄, with a molar mass of 398.503 g/mol [1] [5]. Unlike other opioids, pholcodine exhibits selective activity on the cough center in the medulla oblongata, suppressing unproductive coughs without significant analgesic effects or euphoria [2]. This pharmacological profile positioned it as a preferred alternative to codeine in cough formulations, particularly due to its lower addiction potential [1].

By the 1970s, pholcodine became widely incorporated into over-the-counter (OTC) cough syrups and lozenges (e.g., Respilène, Biocalyptol). Adult formulations typically contained 5–15 mg/5mL in oral solutions, with peak plasma concentrations achieved 4–8 hours post-administration [1] [5]. Its slow metabolism—primarily hepatic oxidation to norpholcodine and pholcodine-N-oxide—and prolonged elimination half-life (32–55 hours) supported once-daily dosing [2] [5]. However, emerging research in the early 2000s revealed an unexpected risk: pholcodine consumption correlated with IgE antibody production against neuromuscular blocking agents (NMBAs), leading to anaphylaxis during general anesthesia [1] [4].

Table 1: Key Historical Milestones of Pholcodine

YearEventSignificance
1950sInitial development and commercializationIntroduced as a non-narcotic antitussive with low addiction risk
2007Norwegian market withdrawalFollowed epidemiological data showing 10x higher NMBA anaphylaxis vs. Sweden
2022ALPHO study publicationConfirmed 4.2x higher NMBA anaphylaxis risk if pholcodine used within 12 months
2023Global regulatory cancellations (EU, UK, Australia, Malaysia)Withdrawal based on irreversible safety concerns

Pholcolix: Formulation Profile and Pharmacological Classification

Pholcolix represents a specific brand formulation of pholcodine, typically combining the active ingredient with adjunctive agents like triprolidine (antihistamine), pseudoephedrine (decongestant), or bromhexine (mucolytic) [2] [7]. As an opioid antitussive, it is classified under the ATC code R05DA08 and functions as:

  • Mu-opioid receptor antagonist: Binds to central nervous system receptors, dampening cough reflex pathways [2].
  • NMBA sensitizer: Induces IgE antibodies that cross-react with quaternary ammonium epitopes in NMBAs (e.g., rocuronium, succinylcholine) [1] [4].

Pholcolix formulations include:

  • Syrups: Aqueous solutions with sucrose/sorbitol, flavorings (e.g., blackcurrant), and stabilizers.
  • Lozenges: Solid preparations containing 5.5 mg pholcodine, often with cetylpyridinium chloride as an antimicrobial agent [2].
  • Combination products: Examples include Duro-Tuss Expectorant (pholcodine + bromhexine) and Difflam Cough Lozenges (pholcodine + benzydamine) [2].

Table 2: Pharmacokinetic Properties of Pholcodine (Key to Pholcolix Efficacy)

ParameterValueBiological Significance
Bioavailability~88%High oral absorption
Protein Binding21–23.5%Low binding enables CNS penetration
Volume of Distribution36–49 L/kg (one-compartment model)Extensive tissue distribution beyond plasma
MetabolismHepatic oxidation/conjugationSlow conversion to norpholcodine and morphine conjugates
Urinary Excretion25–30% unchangedDetectable as morphine in drug tests

Global Regulatory Status and Market Authorization Trends

Pholcolix’s regulatory trajectory shifted dramatically between 2007–2023, transitioning from widespread OTC availability to global withdrawal:

  • Pre-2007: Marketed in >50 countries, including Australia, EU states (France, UK), and Malaysia. The U.S. classified it as Schedule I due to structural similarity to morphine, prohibiting clinical use [1] [4].
  • 2007–2022: Norway’s voluntary withdrawal (2007) preceded an 80% decline in NMBA anaphylaxis cases within two years [1] [4]. The European Medicines Agency (EMA) initially deemed evidence "circumstantial" in 2012 but mandated the ALPHO study to investigate further [3] [6].
  • 2023: The ALPHO study (2023) demonstrated a 300-fold increased anaphylaxis risk, triggering:
  • EMA revocation of EU authorizations (March 2023) [3].
  • UK’s Medicines and Healthcare products Regulatory Agency (MHRA) recall [1].
  • Australia’s Therapeutic Goods Administration (TGA) cancellation of 55 products [7].
  • Malaysia’s NPRA withdrawal [8].

Current statuses include:

  • Total bans: EU, UK, Australia, Malaysia, Brazil (Anvisa RDC 784/2023) [1] [8].
  • Restricted markets: Russia and select Asian countries retain OTC availability but require NMBA risk warnings.

Table 3: Global Regulatory Status of Pholcolix/Pholcodine (2025)

RegionStatusKey Regulatory Actions
European UnionBannedEMA revocation (March 2023); products removed from all 27 member states
AustraliaBannedTGA cancellation of 44 products (February 2023)
United KingdomBannedMHRA market withdrawal (March 2023)
United StatesNever approvedSchedule I controlled substance (FDA)
MalaysiaBannedNPRA withdrawal (March 2023)
BrazilBannedAnvisa RDC 784 (April 2023)

The World Health Organization (WHO) now advises healthcare providers to screen patients for pholcodine exposure within 12 months prior to anesthesia [8]. This paradigm shift underscores the tension between symptomatic relief and iatrogenic risk—pholcodine’s legacy as a "safe" antitussive has been irrevocably altered by immunopharmacological insights.

Compound Names Mentioned: Pholcolix, Pholcodine, Morpholinylethylmorphine, Homocodeine, Dimetane, Biocalyptol, Broncalene, Logicin, Norpholcodine.

Properties

CAS Number

90326-84-4

Product Name

Pholcolix

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1S,2R)-2-amino-1-phenylpropan-1-ol;N-(4-hydroxyphenyl)acetamide

Molecular Formula

C40H52N4O7

Molecular Weight

700.9 g/mol

InChI

InChI=1S/C23H30N2O4.C9H13NO.C8H9NO2/c1-24-7-6-23-16-3-4-18(26)22(23)29-21-19(5-2-15(20(21)23)14-17(16)24)28-13-10-25-8-11-27-12-9-25;1-7(10)9(11)8-5-3-2-4-6-8;1-6(10)9-7-2-4-8(11)5-3-7/h2-5,16-18,22,26H,6-14H2,1H3;2-7,9,11H,10H2,1H3;2-5,11H,1H3,(H,9,10)/t16-,17+,18-,22-,23-;7-,9-;/m01./s1

InChI Key

IXAQYJGUAHBCDT-ZYMSHKBDSA-N

SMILES

CC(C(C1=CC=CC=C1)O)N.CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O

Synonyms

pholcolix

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N.CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)N.CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCCN6CCOCC6)O[C@H]3[C@H](C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.